N-(3-Cyano-4-(methylsulfonyl)phenyl)benzenecarboxamide
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Overview
Description
N-(3-Cyano-4-(methylsulfonyl)phenyl)benzenecarboxamide is an organic compound with the molecular formula C15H12N2O3S. This compound is known for its potential therapeutic applications, particularly in the fields of cancer, obesity, and metabolic disorders. It is characterized by the presence of a cyano group, a methylsulfonyl group, and a benzenecarboxamide moiety, which contribute to its unique chemical properties.
Preparation Methods
The synthesis of N-(3-Cyano-4-(methylsulfonyl)phenyl)benzenecarboxamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-cyano-4-(methylsulfonyl)aniline and benzoic acid.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring cost-effectiveness and efficiency.
Chemical Reactions Analysis
N-(3-Cyano-4-(methylsulfonyl)phenyl)benzenecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the cyano group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group or the methylsulfonyl group is replaced by other functional groups under appropriate conditions.
Scientific Research Applications
N-(3-Cyano-4-(methylsulfonyl)phenyl)benzenecarboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential as a therapeutic agent in treating various diseases, including cancer and metabolic disorders.
Medicine: Research indicates its potential use in developing drugs for obesity and related metabolic conditions.
Industry: It is used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-(3-Cyano-4-(methylsulfonyl)phenyl)benzenecarboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by modulating the activity of certain enzymes and receptors involved in metabolic processes. This modulation can lead to changes in cellular signaling pathways, ultimately affecting cell growth, differentiation, and metabolism.
Comparison with Similar Compounds
N-(3-Cyano-4-(methylsulfonyl)phenyl)benzenecarboxamide can be compared with similar compounds such as:
N-(3-Cyano-4-(methylsulfanyl)phenyl)benzenecarboxamide: This compound has a similar structure but contains a methylsulfanyl group instead of a methylsulfonyl group, which may result in different chemical properties and biological activities.
N-(3-Cyano-4-(methylsulfonyl)phenyl)benzamide:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
N-(3-cyano-4-methylsulfonylphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O3S/c1-21(19,20)14-8-7-13(9-12(14)10-16)17-15(18)11-5-3-2-4-6-11/h2-9H,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLSIFXYUJQPRIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=C(C=C(C=C1)NC(=O)C2=CC=CC=C2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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